

Comprehensive Application Notes: Solubility Profile and Experimental Protocols for Humulene Epoxide II

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

CAS No.: 19888-34-7

Cat. No.: S1556315

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Introduction to Humulene Epoxide II

Humulene Epoxide II (CAS Registry Number: 19888-34-7) is a sesquiterpene epoxide with the molecular formula $C_{15}H_{24}O$ and a molecular weight of 220.35 g/mol. This oxygenated terpenoid is structurally characterized as (3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, featuring a distinctive bicyclic framework with an epoxide functional group that significantly influences its chemical reactivity and biological activity. [1] [2] Humulene Epoxide II occurs naturally in various plant species, most notably in **hops** (*Humulus lupulus L.*), wild ginger (*Zingiber zerumbet*), hemp (*Cannabis sativa L.*), rosemary, sage, and allspice, where it contributes to the aromatic profiles and biological activities of these botanicals. [1] [3] The compound has garnered significant research interest due to its potential health-promoting properties, including **anti-inflammatory**, **antioxidant**, and **anticarcinogenic** activities noted in preliminary studies. [4]

For researchers in drug development and natural product chemistry, understanding the **solvation properties** of Humulene Epoxide II is fundamental for optimizing extraction methodologies, developing analytical procedures, and formulating bioactive-containing products. The epoxide functional group and non-polar hydrocarbon skeleton create an **amphiphilic character** that dictates its dissolution behavior in various

solvents, directly influencing bioavailability and therapeutic application potential. This document provides comprehensive experimental data, detailed protocols, and application guidelines to facilitate advanced research on this promising natural compound.

Chemical and Physical Properties

Humulene Epoxide II exhibits physicochemical properties characteristic of medium molecular weight sesquiterpenoids. The compound is typically described as a **colorless to pale yellow clear liquid** at room temperature, with a boiling point reported at 285-286°C at 760 mm Hg and a flash point of approximately 123.33°C (254°F). [1] Its vapor pressure is estimated at 0.005 mmHg at 25°C, indicating relatively low volatility compared to simpler terpenes. [1] Calculated and predicted physicochemical parameters provide further insight into the compound's behavior:

Table 1: Calculated Physicochemical Properties of Humulene Epoxide II

Property	Value	Unit	Source
ΔfG° (Standard Gibbs Free Energy of Formation)	69.80	kJ/mol	Joback Calculated [5]
$\Delta fH^\circ_{\text{gas}}$ (Standard Enthalpy of Formation in gas phase)	-262.06	kJ/mol	Joback Calculated [5]
$\log P$ (o/w) (Octanol-Water Partition Coefficient)	3.80-4.514	-	Estimated [1] [6]
$\log_{10} WS$ (Water Solubility)	-4.67	-	Crippen Calculated [5]
P_c (Critical Pressure)	2177.49	kPa	Joback Calculated [5]
T_{boil} (Boiling Point)	607.76	K	Joback Calculated [5]
Density	0.907±0.06	g/cm ³	Predicted [6]

The **high logP value** (3.80-4.514) confirms the strongly lipophilic character of Humulene Epoxide II, which correlates with its limited aqueous solubility and preferential partitioning into organic solvents and lipid

matrices. [1] [6] This hydrophobicity is typical of sesquiterpenoids and has significant implications for its pharmacokinetic profile, including membrane permeability and tissue distribution. The compound's **epoxide moiety** introduces a region of polarity and chemical reactivity that can influence both its biological interactions and its solubility in more polar solvents, creating an interesting dichotomy in its solvation behavior that researchers must consider when developing extraction and formulation strategies.

Solvency Data and Partition Coefficients

Experimental Solubility Parameters

Experimental and estimated solubility data for Humulene Epoxide II in various solvents provide crucial guidance for method development in extraction, purification, and analysis. The following table summarizes available solubility parameters:

Table 2: Solubility Profile of Humulene Epoxide II

Solvent	Solubility	Temperature	Notes	Source
Water	0.6155 mg/L	25°C	Estimated (logP-based)	[1]
Alcohol	Soluble	Not specified	General solubility noted	[1]
Chloroform	Soluble	Not specified	Suitable for extraction	[6]
Dichloromethane	Soluble	Not specified	Suitable for extraction	[6]
Ethyl Acetate	Soluble	Not specified	Suitable for extraction	[6]
DMSO	Soluble	Not specified	Suitable for biological assays	[6]
Acetone	Soluble	Not specified	Suitable for extraction	[6]

The **limited aqueous solubility** (approximately 0.6 mg/L) aligns with the high calculated logP values and is characteristic of non-polar sesquiterpenoids. [1] This low water solubility presents formulation challenges for

pharmacological applications, potentially requiring specialized delivery systems such as **cyclodextrin complexation**, **lipid-based nanoemulsions**, or **micellar encapsulation** to enhance bioavailability. The documented miscibility with various organic solvents, particularly **chloroform**, **dichloromethane**, and **ethyl acetate**, provides multiple options for analytical sample preparation and chromatographic analysis. [6]

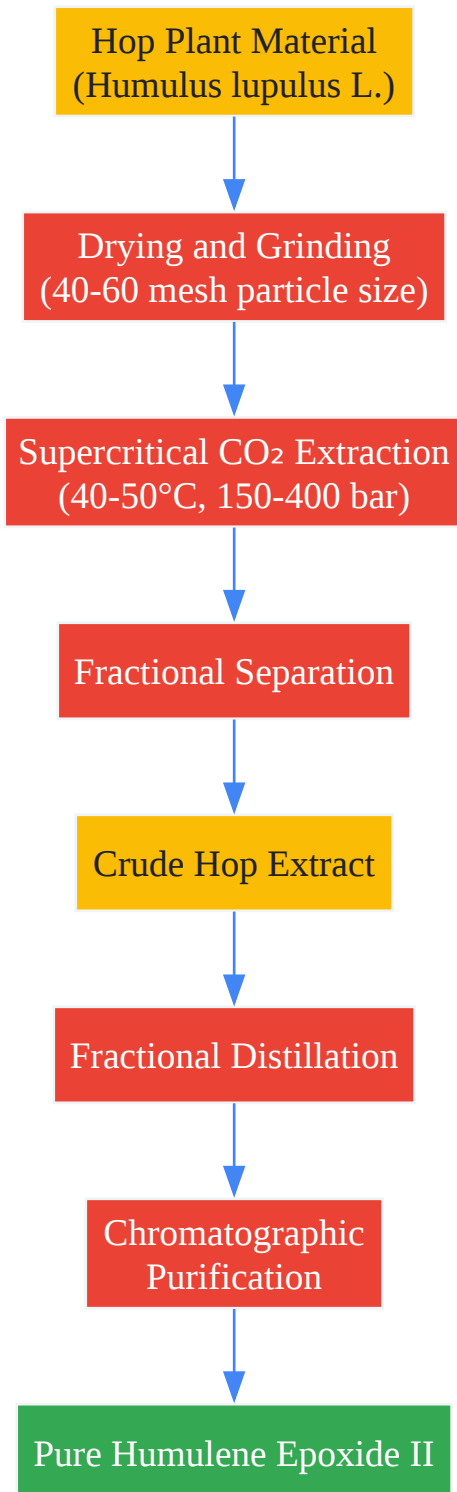
Theoretical Solubility Predictions

Computational models provide additional insights into the solvation behavior of Humulene Epoxide II. The **Crippen calculated logP value** of 4.247 further confirms the compound's strong lipophilicity. [5] The **McGowan Calculated Molecular Volume (McVol)** of 197.760 ml/mol contributes to understanding its molecular dimensions and packing efficiency in different solvent environments. [5] These computational parameters are particularly valuable for **QSAR modeling** and predicting absorption characteristics in drug development contexts. Researchers can leverage these parameters when designing derivative compounds with modified solubility profiles while maintaining bioactivity.

Extraction and Isolation Protocols

Supercritical CO₂ Extraction Methodology

Supercritical Fluid Extraction (SFE) using CO₂ represents the **industry standard** for obtaining high-quality hop extracts, including Humulene Epoxide II, with optimal yield and purity. [4]



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Figure 1: Workflow for Supercritical CO₂ Extraction and Purification of Humulene Epoxide II

4.1.1 Materials and Equipment

- **Hop plant material** (*Humulus lupulus L.*), dried and ground to 40-60 mesh particle size
- **Supercritical CO₂ extraction system** with pressure capability to 400 bar and temperature control to 50°C
- **Food-grade carbon dioxide** (99.9% purity)
- **Co-solvent reservoir** (for ethanol modification if required)
- **Collection vessels** with temperature control
- **Analytical balance** (± 0.0001 g precision)

4.1.2 Step-by-Step Procedure

- **Raw Material Preparation:** Commence with 100 g of coarsely ground hop plant material. Ensure moisture content below 10% to prevent ice formation during extraction and to maximize yield. [4]
- **Extraction Vessel Loading:** Carefully load the prepared plant material into the extraction vessel, avoiding channeling that can reduce extraction efficiency.
- **System Parameterization:** Set the extraction temperature to 40-50°C and pressure to 150-400 bar. These parameters optimize the solvent power of supercritical CO₂ while maintaining stability of thermolabile compounds. [4]
- **Dynamic Extraction:** Initiate CO₂ flow at 2-3 L/min for 60-120 minutes, monitoring extract accumulation. The supercritical CO₂ will selectively extract essential oils, including Humulene Epoxide II, along with α -acids (humulones) and β -acids (lupulones). [4]
- **Fractional Separation:** Implement a two-stage separation system where pressure reduction to 50-60 bar at 20-25°C precipitates different extract fractions based on solubility differences. [4]
- **Extract Collection:** Collect the crude extract, which typically contains 2-4% essential oils by weight, with Humulene Epoxide II as a significant component. [4]
- **Purification:** Subject the crude extract to fractional distillation or chromatographic separation to isolate pure Humulene Epoxide II, confirming identity and purity through GC-MS analysis. [7]

4.1.3 Method Notes

- The **supercritical CO₂ extraction** method yields extracts free of hard resins and polyphenolic materials, providing a cleaner profile than organic solvent extraction. [4]
- Addition of **ethanol as a co-solvent** (5-10% by volume) can enhance extraction yield of more polar components but may co-extract unwanted compounds. [4]

- This method is particularly advantageous for **food and pharmaceutical applications** as it eliminates concerns about residual organic solvents in the final product. [4]

Ethanol Extraction Protocol

Ethanol extraction represents a robust alternative methodology, particularly effective for obtaining a broader spectrum of polyphenols alongside target terpenoids.

4.2.1 Materials and Equipment

- **Hop plant material**, dried and ground
- **Food-grade ethanol** (90-95% concentration)
- **Soxhlet extraction apparatus** or pressurized liquid extraction system
- **Rotary evaporator** with temperature control
- **Vacuum filtration setup**

4.2.2 Step-by-Step Procedure

- **Raw Material Preparation:** Weigh 50 g of dried, ground hop plant material (particle size 40-60 mesh).
- **Extraction:** Transfer the plant material to the extraction vessel and add 500 mL of 90% ethanol. For Soxhlet extraction, run for 4-6 hours; for maceration, agitate for 24 hours at room temperature.
- **Filtration:** Separate the liquid extract from plant debris through vacuum filtration using Whatman No. 1 filter paper.
- **Concentration:** Remove ethanol using rotary evaporation at 40°C under reduced pressure to obtain a concentrated extract.
- **Partitioning:** For further purification, partition the concentrated extract between water and ethyl acetate or hexane to isolate the terpenoid fraction.

4.2.3 Method Notes

- **Ethanol concentration** of 90% provides optimal extraction efficiency for both polar and non-polar compounds from hops. [4]

- The resulting extract contains a **broader range of hop components** compared to CO₂ extraction, including polyphenols, which may be desirable for certain antioxidant applications but may complicate purification of specific terpenoids. [4]
- This method is particularly suitable when targeting multiple bioactive compounds with varying polarities from the same plant material.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis represents the gold standard for identification and quantification of Humulene Epoxide II in complex matrices. The following table summarizes established chromatographic parameters from multiple literature sources:

Table 3: GC-MS Parameters for Humulene Epoxide II Analysis

Parameter	Specifications	Variations	Retention Indices	Source
Column	DB-5 MS (non-polar)	HP-5 MS equivalent	1605-1619 (Kovats RI)	[7]
Column Dimensions	30 m × 0.25 mm × 0.25 μm	25-60 m length variations	-	[7]
Carrier Gas	Helium	Nitrogen alternative	-	[7]
Temperature Program	50°C (2 min) → 5°C/min → 240-290°C	Multiple ramp rates	-	[7]
Polar Column RI	HP-Innowax	-	2002-2071 (Kovats RI)	[7]

5.1.1 Sample Preparation

- **Extract Dilution:** Accurately weigh 10 mg of hop extract and dissolve in 1 mL of dichloromethane or ethyl acetate.
- **Filtration:** Pass the solution through a 0.45 µm PTFE syringe filter prior to injection.
- **Internal Standard:** Add 100 µL of internal standard solution (e.g., tetradecane at 1 mg/mL) for quantitative analysis.

5.1.2 Instrumental Parameters

- **Injection Volume:** 1 µL in split mode (split ratio 10:1 to 50:1)
- **Injector Temperature:** 250°C
- **Interface Temperature:** 280°C
- **Ion Source Temperature:** 230°C
- **Mass Range:** 40-500 m/z
- **Electron Energy:** 70 eV

5.1.3 Identification and Quantification

- **Retention Index Matching:** Compare calculated Kovats Retention Index against literature values (1605-1619 on non-polar columns; 2002-2071 on polar columns). [7]
- **Mass Spectral Verification:** Primary quantification ions for Humulene Epoxide II include m/z 109, 121, 161, and 220 (molecular ion). [7]
- **Calibration Curve:** Prepare using authentic standards in concentration range of 0.1-100 µg/mL.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is preferred for volatile compounds like Humulene Epoxide II, **HPLC with UV or MS detection** can be employed for thermal-labile preparations or when analyzing both volatile and non-volatile compounds in the same extract.

5.2.1 Recommended Conditions

- **Column:** C18 reverse phase (250 × 4.6 mm, 5 µm)
- **Mobile Phase:** Acetonitrile:water gradient (60:40 to 95:5 over 30 minutes)
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV detection at 200-210 nm or APCI-MS in positive ion mode
- **Column Temperature:** 30°C
- **Injection Volume:** 10-20 µL

Formulation and Application Guidelines

Pharmaceutical and Nutraceutical Development

The **limited aqueous solubility** of Humulene Epoxide II presents formulation challenges that can be addressed through several advanced strategies:

- **Lipid-Based Delivery Systems:** Incorporation into **medium-chain triglyceride (MCT) oil** formulations enhances bioavailability through improved lymphatic absorption. Recommended concentration: 1-5% (w/w) Humulene Epoxide II in MCT oil base.
- **Nanoemulsion Technology:** Prepare oil-in-water nanoemulsions using high-pressure homogenization with **lecithin** or **polysorbate 80** as emulsifiers. Target droplet size <200 nm for improved stability and absorption. [4]
- **Cyclodextrin Complexation:** Form inclusion complexes with **hydroxypropyl-β-cyclodextrin** (HPBCD) using co-precipitation or freeze-drying methods. Typical molar ratio of 1:1 (Humulene Epoxide II:HPBCD) achieves significant solubility enhancement. [4]
- **Solid Dispersion Systems:** Incorporate into **amorphous solid dispersions** using hydrophilic carriers such as PVP or HPMC to enhance dissolution characteristics.

Recent research suggests that **Humulene Epoxide II exhibits synergistic effects** with other hop-derived compounds such as cannabinoids and flavonoids, potentially leading to enhanced bioavailability and therapeutic efficacy. [4] Formulation approaches that preserve these natural synergies may provide superior outcomes to isolated compound administration.

Experimental Drying Methods for Plant Material

The drying method applied to source plant material significantly impacts the retention and quality of Humulene Epoxide II in final extracts:

Table 4: Effect of Drying Methods on Humulene Epoxide II Retention

Drying Method	Temperature/Power	Duration	Retention Efficiency	Notes	Source
Convective Drying	50-70°C	300 min	Low (up to 83% loss)	Progressive volatile compound loss	[3]
Vacuum-Microwave Drying	240-480 W	Variable	Medium	Shorter processing time reduces losses	[3]
Combined Method	60°C + VMD	Variable	High (36% retention)	Optimal balance for volatile preservation	[3]

The **combined convective pre-drying and vacuum-microwave finishing drying (CD60-VMD)** approach has demonstrated superior preservation of volatile compounds, including Humulene Epoxide II, with retention of approximately 36% of original content compared to significant losses (up to 83%) with single-method approaches. [3]

Regulatory and Safety Considerations

GHS Classification and Handling

Humulene Epoxide II requires appropriate safety precautions during handling and experimentation:

- **GHS Classification:**

- **H227:** Combustible liquid
- **H315:** Causes skin irritation
- **H319:** Causes serious eye irritation [6]

- **Recommended Precautions:**

- **P210:** Keep away from heat/sparks/open flames/hot surfaces
- **P280:** Wear protective gloves/protective clothing/eye protection/face protection
- **P305+P351+P338:** IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do [6]

Storage and Stability

- **Storage Conditions:** Store in sealed containers under inert atmosphere (nitrogen or argon) at -20°C to prevent oxidation and volatilization.
- **Stability Considerations:** The epoxide functional group may be susceptible to acid-catalyzed ring-opening reactions; maintain neutral pH conditions in formulations.
- **Shelf Life:** Limited stability data available; recommended to use within 6 months when stored properly and monitor degradation by GC-MS.

Conclusion

Humulene Epoxide II represents a **promising bioactive sesquiterpenoid** with demonstrated potential for pharmaceutical and nutraceutical development. Its **distinct solubility profile**—characterized by high lipophilicity (logP 3.8-4.5) and minimal aqueous solubility (0.6 mg/L)—dictates specific formulation strategies to overcome bioavailability challenges. The documented **extraction methodologies**, particularly supercritical CO₂ and ethanol extraction, provide robust protocols for obtaining this compound from natural sources with varying selectivity and yield.

The comprehensive **analytical parameters** presented, especially the GC-MS retention indices across multiple column types, empower researchers to accurately identify and quantify Humulene Epoxide II in complex matrices. As research continues to elucidate the full therapeutic potential of this compound, particularly in areas of **inflammatory modulation** and **cellular protection**, the protocols and data presented herein will facilitate standardized investigation and development across the research community.

Future research directions should prioritize **nanocarrier optimization** for enhanced delivery, **metabolite identification** for pharmacokinetic profiling, and **comprehensive safety assessment** to establish appropriate dosing guidelines for human applications.

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To cite this document: Smolecule. [Comprehensive Application Notes: Solubility Profile and Experimental Protocols for Humulene Epoxide II]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1556315#humulene-epoxide-ii-solubility-in-alcohol-and-water]

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